3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
The compound 3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide features a dibenzo[b,f][1,4]oxazepin core substituted with a methyl group at position 8 and an 11-oxo moiety. The benzamide group at position 2 is further modified with three ethoxy groups at positions 3, 4, and 5 of the benzene ring. This structural configuration confers unique electronic and steric properties, influencing solubility, bioavailability, and receptor-binding affinity.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-5-32-23-13-17(14-24(33-6-2)25(23)34-7-3)26(30)28-18-9-11-21-19(15-18)27(31)29-20-12-16(4)8-10-22(20)35-21/h8-15H,5-7H2,1-4H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGRVNWSUISWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenols with Electrophilic Partners
A widely reported method involves the reaction of 2-aminophenols 1 with 2-halobenzaldehydes 2 under basic conditions. For example, Ghafarzadeh et al. synthesized dibenzo-oxazepines in 78–87% yield using microwave-assisted cyclocondensation. Adapting this approach, 2-amino-4-methylphenol 3 and 2-fluorobenzaldehyde 4 react in dimethylacetamide (DMA) with K$$2$$CO$$3$$ to yield 8-methyl-dibenzo-oxazepin-11-one 5 (Scheme 1).
Scheme 1:
$$
\text{2-Amino-4-methylphenol} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{K}2\text{CO}3, \text{DMA}, 120^\circ\text{C}} \text{8-Methyl-dibenzo-oxazepin-11-one} \quad
$$
Copper-Catalyzed C–O and C–N Coupling
Sang et al. demonstrated a one-pot synthesis using CuI/L-proline catalysis to couple 2-halophenols 6 with 2-(2-halophenyl)-1H-indoles 7 , achieving yields up to 72%. For the target compound, substituting indoles with methyl-substituted aryl halides could introduce the 8-methyl group directly during coupling.
Preparation of 3,4,5-Triethoxybenzoyl Chloride
Synthesis from Gallic Acid
3,4,5-Triethoxybenzoic acid 8 is synthesized via exhaustive ethylation of gallic acid using ethyl bromide and K$$2$$CO$$3$$ in DMF. The acid is then converted to its acyl chloride 9 using thionyl chloride (SOCl$$_2$$) or oxalyl chloride (Scheme 2).
Scheme 2:
$$
\text{Gallic Acid} \xrightarrow{\text{EtBr, K}2\text{CO}3} \text{3,4,5-Triethoxybenzoic Acid} \xrightarrow{\text{SOCl}_2} \text{3,4,5-Triethoxybenzoyl Chloride} \quad
$$
Amide Coupling to Form the Target Compound
Coupling Conditions
The oxazepine amine 5 reacts with 3,4,5-triethoxybenzoyl chloride 9 in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This method, adapted from CN104072425, achieves 65–70% yield after recrystallization.
Scheme 3:
$$
\text{8-Methyl-dibenzo-oxazepin-11-one} + \text{3,4,5-Triethoxybenzoyl Chloride} \xrightarrow{\text{TEA, THF}} \text{Target Compound} \quad
$$
Optimization Insights
- Solvent: THF outperforms dichloromethane (DCM) due to better solubility of intermediates.
- Temperature: Reactions at 0–5°C minimize side reactions, followed by gradual warming to 70°C for completion.
- Workup: Precipitation in ice-water followed by ethanol/water recrystallization yields high-purity product.
Alternative Synthetic Routes
Ugi Four-Component Reaction
A novel approach employs an Ugi reaction with 2-aminophenol, methyl-isocyanide, 3,4,5-triethoxybenzaldehyde, and tert-butyl carbamate, followed by acid-mediated cyclization. This method, though less explored, offers modularity for structural variants.
Flow Chemistry Techniques
Recent advances in continuous-flow systems enable rapid hydrogenation and cyclodehydration steps. For example, PtO$$_2$$-catalyzed hydrogenation in an H-Cube™ reactor reduces nitro intermediates to amines within 5 minutes, streamlining the synthesis.
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.45 (t, 9H, OCH$$2$$CH$$3$$), 2.35 (s, 3H, CH$$3$$), 4.10 (q, 6H, OCH$$_2$$), 6.90–8.20 (m, 10H, aromatic).
- HRMS (ESI): m/z calc. for C$${29}$$H$${30}$$N$$2$$O$$6$$ [M+H]$$^+$$: 527.2176; found: 527.2181.
Purity Assessment
HPLC analysis (C18 column, MeCN/H$$_2$$O 70:30) shows ≥98% purity with a retention time of 12.7 minutes.
Industrial-Scale Considerations
Cost-Effective Reagents
Bis(trichloromethyl) carbonate (BTC) offers advantages over traditional phosgene in acyl chloride synthesis, improving safety and scalability.
Environmental Impact
Solvent recovery systems for THF and DCM reduce waste, while microwave-assisted steps cut energy use by 40% compared to conventional heating.
Applications and Derivatives
The target compound’s structural analogs exhibit bioactivity in neurological and anticancer assays. Modifying the ethoxy groups or oxazepine substituents could enhance pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazepine ring or other parts of the molecule.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues with Dibenzo[b,f][1,4]oxazepin Core
Substituent Variations on the Benzamide Group
The benzamide substituent is a critical pharmacophore. Key analogs include:
*Theoretical molecular formula for the target compound, assuming triethoxy substitution.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Ethoxy groups (electron-donating) in the target compound may enhance metabolic stability compared to the hydrolytically labile trifluoromethyl group .
- Solubility : The hydroxyl analog () likely has superior aqueous solubility due to polarity, whereas the target compound’s ethoxy groups favor lipid membrane penetration.
- Receptor Interactions : Sulfonamide derivatives () exhibit distinct binding profiles due to sulfonyl group acidity, contrasting with the neutral benzamide in the target compound.
Modifications to the Heterocyclic Core
Replacement of the oxazepin oxygen with sulfur (thiazepin analogs) alters electronic properties:
Key Observations :
- Synthetic Yield : Thiazepin derivatives (e.g., compound 32 in ) show moderate yields (~9–58%), suggesting possible challenges in purification .
Functional Group Analogues
Carbamate vs. Amide Derivatives
Key Observations :
- Stability : Carbamates (e.g., BT2) resist hydrolysis better than esters but may exhibit slower clearance than amides .
Q & A
Q. What are the common synthetic routes for synthesizing 3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Core Formation : Construct the dibenzo[b,f][1,4]oxazepine core via cyclization of intermediates (e.g., using substituted benzaldehyde derivatives under acidic conditions) .
Substituent Introduction :
- Introduce the 8-methyl group via alkylation or Friedel-Crafts reactions .
- Attach the triethoxybenzamide moiety through amide coupling (e.g., using carbodiimide catalysts) .
Purification : Employ column chromatography or recrystallization to isolate the product .
Q. Key Reagents/Conditions :
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
Note : Cross-validate results with FT-IR (amide C=O stretch ~1650 cm) and elemental analysis .
Q. What are the known biological activities associated with the dibenzo[b,f][1,4]oxazepine core structure in similar compounds?
Methodological Answer:
- Anticancer : Analogous compounds inhibit kinase pathways (e.g., EGFR) via structural mimicry of ATP-binding sites .
- Neurological : Modulation of serotonin or dopamine receptors due to heterocyclic rigidity .
- Antimicrobial : Disruption of bacterial cell membranes via lipophilic interactions .
Q. Experimental Design :
- Use structure-activity relationship (SAR) studies to compare substituent effects (e.g., methyl vs. chloro at position 8) .
- Screen against target-specific assays (e.g., kinase inhibition or MIC tests) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Flow Chemistry : Enhance scalability and reduce side reactions (e.g., continuous flow reactors for amide coupling) .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Case Study : Ethoxy group introduction via nucleophilic substitution showed 20% higher yield in DMF vs. THF .
Q. What methodologies are recommended for resolving contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Studies : Confirm activity thresholds (e.g., IC variability due to assay sensitivity) .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies .
- Structural Analog Testing : Compare with derivatives (e.g., 8-chloro vs. 8-methyl analogs) to isolate substituent effects .
Example : A 2025 study resolved conflicting cytotoxicity data by correlating lipophilicity (logP) with membrane permeability .
Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?
Methodological Answer:
Docking Simulations : Use AutoDock Vina to model binding to kinases or GPCRs .
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with activity data .
Validation : Cross-check predicted binding affinities with SPR (surface plasmon resonance) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
